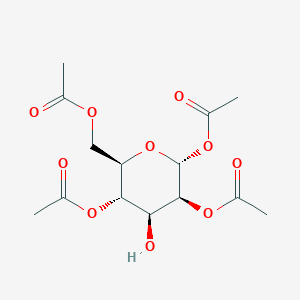

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose

Descripción general

Descripción

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose is a complex carbohydrate compound with the empirical formula C14H20O10 and a molecular weight of 348.30 g/mol. This compound is often used in biomedical research to understand carbohydrate-protein interactions, particularly in the context of infectious diseases and potential antiviral drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose involves a multistep reaction. One common method starts with D-mannose, which undergoes regioselective protection at the C-6 OH position using trityl chloride, followed by per-acetylation of the remaining hydroxyl groups . The trityl group is then removed using HBr/AcOH, yielding the desired tetra-acetylated product . Another method involves the acetylation of D-mannose with acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .

Análisis De Reacciones Químicas

Types of Reactions

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form deacetylated derivatives.

Substitution: The acetyl groups can be substituted with other functional groups, such as azido or amino groups.

Common Reagents and Conditions

Oxidation: TEMPO/BAIB is commonly used for oxidation reactions.

Reduction: Reductive chemistries involving hydrides or catalytic hydrogenation are employed.

Substitution: Imidazole sulfonyl azide salts are used for azide substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of deacetylated derivatives.

Substitution: Formation of azido or amino derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Empirical Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

The acetylation pattern of this compound is crucial as it influences its reactivity and interactions with biological systems. The compound serves as a glycosyl donor in glycosylation reactions, where the protective acetyl groups allow for selective reactions at specific positions on the mannose molecule.

Carbohydrate Chemistry

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose is extensively used as an intermediate in synthesizing various glycosylated compounds. It aids researchers in exploring carbohydrate structures and functions . The compound's ability to participate in glycosylation reactions makes it a valuable building block in the synthesis of complex carbohydrates and biologically active molecules.

Drug Development

The azido group present in related compounds allows for click chemistry applications, facilitating the development of novel pharmaceuticals through efficient conjugation methods. This property is particularly useful in creating targeted drug delivery systems .

Bioconjugation

This compound is employed in bioconjugation processes to attach biomolecules, enhancing the targeting and efficacy of drug delivery systems. Its structural modifications improve interactions with specific enzymes and receptors.

Diagnostics

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose can be utilized in creating diagnostic agents for imaging techniques that require specific carbohydrate recognition. This application is vital for developing new diagnostic tools in medical research .

Material Science

The compound's unique properties make it suitable for developing functionalized materials such as hydrogels tailored for biomedical applications. These materials can be engineered to respond to specific biological stimuli .

Research indicates that 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose exhibits various biological activities relevant to medicinal chemistry:

- Enzyme Interaction : The structural modifications from acetylation enhance the compound's interactions with specific enzymes involved in glycosylation pathways.

- Antimicrobial Properties : Some derivatives of D-mannopyranose have demonstrated antimicrobial activity; the acetylated form may enhance this activity due to improved solubility and membrane permeability.

- Precursor for Synthesis : It serves as an intermediate in synthesizing more complex carbohydrates and biologically active compounds.

Case Study 1: Synthesis and Biological Evaluation

A study explored synthesizing various D-mannopyranosides using 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose as a starting material. The resulting compounds were evaluated for their biological activities against different pathogens. Results indicated that certain derivatives exhibited enhanced antibacterial properties compared to their non-acetylated counterparts.

Case Study 2: Glycosylation Reactions

Another investigation utilized the compound in glycosylation reactions to produce oligosaccharides with potential immunomodulatory effects. The study found that the acetylation pattern significantly influenced the yield and purity of the glycosides formed.

Mecanismo De Acción

The mechanism of action of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups, allowing selective reactions at specific positions on the mannose molecule. This compound can interact with various molecular targets, including enzymes involved in glycosylation pathways, thereby influencing the synthesis of glycoproteins and glycolipids.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A similar acetylated sugar used in the synthesis of disaccharides and D-glucose-6-phosphate.

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose: Another acetylated mannose derivative used in glycosylation reactions.

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: An acetylated glucosamine derivative used in the synthesis of glycosylated compounds.

Uniqueness

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in glycosylation reactions. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosylated molecules.

Actividad Biológica

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose is a synthetic carbohydrate derivative that plays a significant role in carbohydrate chemistry and medicinal applications. Its unique structure, characterized by acetyl groups at positions 1, 2, 4, and 6 of the D-mannopyranose framework, contributes to its biological activities and potential therapeutic applications.

- Empirical Formula: C₁₄H₂₀O₁₀

- Molecular Weight: 348.30 g/mol

The acetylation pattern of this compound is crucial as it influences its reactivity and interactions with biological systems.

Biological Activity

Research indicates that 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose exhibits various biological activities relevant to medicinal chemistry:

- Enzyme Interaction: The structural modifications from acetylation enhance the compound's interactions with specific enzymes and receptors. For instance, studies have shown that it can serve as an effective substrate for glycosylation reactions, which are vital in the synthesis of oligosaccharides and glycoproteins .

- Antimicrobial Properties: Some derivatives of D-mannopyranose have demonstrated antimicrobial activity. The acetylated form may enhance this activity due to improved solubility and membrane permeability .

- Precursor for Synthesis: It is often used as an intermediate in the synthesis of more complex carbohydrates and biologically active compounds. Its ability to participate in glycosylation reactions makes it a valuable building block in medicinal chemistry .

Case Study 1: Synthesis and Biological Evaluation

A study explored the synthesis of various D-mannopyranosides using 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose as a starting material. The resulting compounds were evaluated for their biological activities against different pathogens. The results indicated that certain derivatives exhibited enhanced antibacterial properties compared to their non-acetylated counterparts.

Case Study 2: Glycosylation Reactions

In another investigation, the compound was utilized in glycosylation reactions to produce oligosaccharides with potential immunomodulatory effects. The study found that the acetylation pattern significantly influenced the yield and purity of the glycosides formed .

Comparative Analysis

The biological activity of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose can be compared with similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | C₁₆H₂₂O₁₁ | Contains an additional acetyl group at position 3; used in diverse synthetic pathways. |

| 3-O-Benzyl-1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose | C₂₁H₂₆O₁₀ | Benzyl substitution at position 3 enhances reactivity towards specific reactions. |

| 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | C₁₄H₂₀O₁₀ | β-anomeric form; differences in stereochemistry affect biological activity. |

Propiedades

IUPAC Name |

[(2R,3S,4S,5S,6R)-3,5,6-triacetyloxy-4-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)11(19)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXTUPCIMUQWAO-BJJPWKGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.